Clorhidrato de 4-(piperidin-4-il)isoindolina-1,3-diona

Descripción general

Descripción

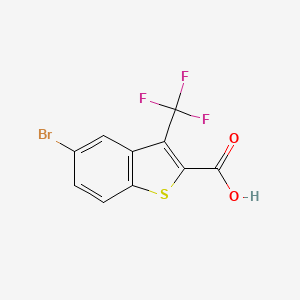

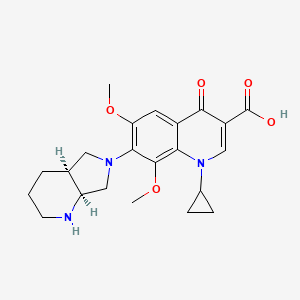

“4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis

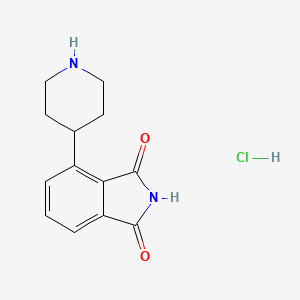

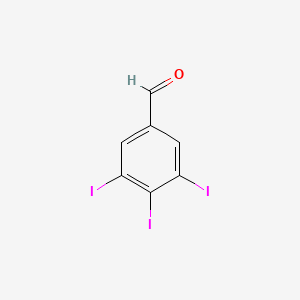

The molecular structure of “4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride” is represented by the formula C13H15ClN2O2 .Chemical Reactions Analysis

This compound allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis

The empirical formula of “4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride” is C18H19N3O4 . The molecular weight on a free base basis is 341.36 .Aplicaciones Científicas De Investigación

Bloque de Construcción de Degradador de Proteínas

Este compuesto sirve como bloque de construcción para la síntesis de moléculas dirigidas a la degradación de proteínas específicas. Se utiliza particularmente en la investigación de PROTAC® (quimeras de direccionamiento de proteólisis), que implica el diseño de moléculas que pueden dirigir proteínas específicas para su degradación dentro de las células .

Desarrollo de PROTAC basados en Talidomida

Funciona como un ligando de cereblón funcionalizado para el desarrollo de PROTAC basados en talidomida. Esta aplicación aprovecha la capacidad del compuesto para conjugarse rápidamente con los enlazadores carboxilo a través de reacciones de acoplamiento de péptidos .

Mecanismo De Acción

Target of Action

The primary target of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is cereblon . Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation within cells .

Mode of Action

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride interacts with its target, cereblon, by binding to it . This binding allows the compound to act as a ligand for the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .

Biochemical Pathways

The action of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride affects the ubiquitin-proteasome system . By acting as a ligand for the development of PROTACs, it enables the targeted degradation of specific proteins . This can have downstream effects on various cellular processes, depending on the specific proteins being targeted for degradation .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness as a ligand for protacs could be influenced by these properties .

Result of Action

The molecular and cellular effects of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride’s action are primarily related to protein degradation . By enabling the targeted degradation of specific proteins, it can influence various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride. For instance, the compound’s storage temperature is recommended to be 2-8°C . This suggests that temperature could potentially affect the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound acts as a functionalized cereblon ligand, which allows for the rapid conjugation with carboxyl linkers due to the presence of an amine group. This conjugation is facilitated through peptide coupling reactions and reductive amination . The compound interacts with various enzymes and proteins, including cereblon, a key protein involved in targeted protein degradation. The interaction with cereblon is crucial for the formation of PROTACs, which are designed to degrade specific proteins within cells.

Cellular Effects

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the development of PROTACs allows it to target and degrade specific proteins, thereby altering cellular processes and functions. For example, the degradation of DNA-binding proteins by PROTACs can lead to changes in gene expression and cellular responses . Additionally, the compound’s interaction with cereblon and other biomolecules can impact cell signaling pathways, further influencing cellular behavior.

Molecular Mechanism

The molecular mechanism of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cereblon, forming a complex that recruits target proteins for degradation. This process involves the ubiquitin-proteasome system, where the target protein is tagged with ubiquitin molecules and subsequently degraded by the proteasome . The binding of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride to cereblon is a critical step in this mechanism, as it facilitates the recruitment and degradation of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride can change over time. The compound’s stability and degradation are important factors to consider in experimental setups. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature . Over time, the compound’s effects on cellular function may also vary, with long-term exposure potentially leading to sustained changes in cellular processes and protein degradation.

Dosage Effects in Animal Models

The effects of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits anticonvulsant activity at specific doses, with higher doses potentially leading to toxic or adverse effects . For example, in maximal electroshock (MES) models, the compound showed anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg . It is important to carefully monitor dosage levels to avoid potential toxicity and ensure the desired therapeutic effects.

Metabolic Pathways

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in the ubiquitin-proteasome system highlights its involvement in protein degradation pathways . Additionally, the presence of an amine group allows for conjugation with carboxyl linkers, facilitating its incorporation into more complex molecules and metabolic processes .

Transport and Distribution

The transport and distribution of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to conjugate with carboxyl linkers and form complexes with cereblon plays a role in its localization and accumulation within specific cellular compartments . This distribution is crucial for its function in targeted protein degradation and other biochemical processes.

Subcellular Localization

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its role in protein degradation and other cellular processes, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.

Propiedades

IUPAC Name |

4-piperidin-4-ylisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c16-12-10-3-1-2-9(11(10)13(17)15-12)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGJLHBAMGKNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C(=CC=C2)C(=O)NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1401586.png)